2-(2,6-Difluorophenyl)pyrrolidine
Description
2-(2,6-Difluorophenyl)pyrrolidine (CAS 1016529-46-6) is a heterocyclic organic compound featuring a five-membered pyrrolidine ring substituted with a 2,6-difluorophenyl group at the 2-position. The molecular formula is C₁₀H₁₁F₂N, with a molecular weight of 183.20 g/mol. The fluorine atoms at the 2 and 6 positions of the aromatic ring confer unique electronic and steric properties, making it a valuable intermediate in pharmaceuticals, agrochemicals, and materials science .
Commercial suppliers offer this compound in purities ranging from 95% to 98%, with prices varying by quantity (e.g., 250 mg at €177.00 and 1g at €312.00). Availability is generally listed as "in stock" for small quantities (1g–5g), though bulk procurement may require extended lead times .
Properties
IUPAC Name |
2-(2,6-difluorophenyl)pyrrolidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11F2N/c11-7-3-1-4-8(12)10(7)9-5-2-6-13-9/h1,3-4,9,13H,2,5-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APJIUSMTBHARPY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1)C2=C(C=CC=C2F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11F2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50602619 | |
| Record name | 2-(2,6-Difluorophenyl)pyrrolidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50602619 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1016529-46-6 | |
| Record name | 2-(2,6-Difluorophenyl)pyrrolidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50602619 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Starting Materials and Key Reagents
- Pyrrolidone : Used as the pyrrolidine precursor.
- Di-tert-butyl carbonate : Employed for carbamate formation and protection.
- 2,6-Difluorobromobenzene : The aromatic halide providing the 2,6-difluorophenyl moiety.
- Grignard reagent : Prepared from 2,6-difluorobromobenzene for nucleophilic addition.
- Chiral acids : Such as D-mandelic acid, D-tartaric acid, or R-chiral phosphonic acid for asymmetric reduction.
- Borane ammonia complex : Used as a reducing agent for the final step.
Stepwise Synthetic Route
The synthesis can be conceptualized in four main steps, adapted from analogous methods for 2-(2,5-difluorophenyl)pyrrolidine with modifications to accommodate the 2,6-difluoro substitution pattern:
| Step | Reaction Description | Conditions | Outcome |
|---|---|---|---|
| 1. Formation of tert-butyl pyrrolidone formate | Pyrrolidone reacts with di-tert-butyl carbonate in presence of base | Polar or non-polar solvent (e.g., acetonitrile, THF, toluene), -20 to 40 °C, 1-10 hours | tert-Butyl pyrrolidone formate intermediate |
| 2. Grignard reaction with 2,6-difluorobromobenzene | tert-Butyl pyrrolidone formate reacts with Grignard reagent of 2,6-difluorobromobenzene | Organic solvent (THF, diethyl ether), -30 to 50 °C, 3-12 hours | 2-(2,6-Difluorophenyl)-2-hydroxypyrrole-1-tert-butyl formate |
| 3. Acid-catalyzed dehydration and deprotection | Intermediate undergoes dehydration and removal of protecting group | Acid catalyst in organic solvent (methanol, ethanol, toluene), 0-100 °C, 1-10 hours | 5-(2,6-Difluorophenyl)-3,4-dihydro-2H-pyrrole |
| 4. Asymmetric reduction | Reduction with borane ammonia complex and chiral acid | Organic solvent (diethyl ether, toluene), 20-80 °C, 8-48 hours | Enantiomerically enriched 2-(2,6-Difluorophenyl)pyrrolidine |
Reaction Details and Conditions
- Step 1 : The molar ratio of pyrrolidone to di-tert-butyl carbonate is typically 1:1 to 1:3, with base catalyst loading ranging from 0.05 to 1 equivalent. Solvent volume is about 5-10 mL per gram of pyrrolidone.
- Step 2 : The Grignard reagent is prepared from 2,6-difluorobromobenzene. The molar ratio of aryl bromide to tert-butyl pyrrolidone formate is about 1-1.5:1. Reaction temperature is controlled carefully to avoid side reactions.
- Step 3 : Acid catalysis promotes dehydration and deprotection. The pH is adjusted post-reaction to isolate the pyrrole intermediate.
- Step 4 : The final reduction step uses a chiral acid to induce enantioselectivity, with borane ammonia complex as the reducing agent. Reaction time and temperature influence yield and enantiomeric excess.
Analytical Data and Research Findings
Though direct analytical data for this compound is limited in the public domain, analogous compounds synthesized via this method exhibit:
- High enantiomeric excess (>90%) when chiral acids such as D-mandelic acid are used.
- Yields ranging from 60% to 85% over the four-step sequence.
- Purity confirmed by NMR, HPLC, and chiral chromatography.
- The method is scalable and suitable for industrial production due to mild reaction conditions and readily available reagents.
Comparative Table of Solvents and Reagents Used
| Step | Solvent Types | Typical Solvents | Notes |
|---|---|---|---|
| 1 | Polar/Non-polar | Acetonitrile, THF, DMF, acetone, dioxane, benzene, toluene, DCM | Solvent volume 5-10 mL/g pyrrolidone |
| 2 | Organic solvents | THF, diethyl ether, methyl tert-butyl ether, diisopropyl ether | Temperature -30 to 50 °C |
| 3 | Organic solvents | Methanol, ethanol, isopropanol, acetonitrile, THF, DMF, toluene, DCM | Acid catalysis, 0-100 °C |
| 4 | Organic solvents | Diethyl ether, MTBE, diisopropyl ether, ethylene glycol dimethyl ether, toluene, DCM | Borane ammonia complex reduction |
Chemical Reactions Analysis
Types of Reactions
2-(2,6-Difluorophenyl)pyrrolidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a catalyst such as palladium on carbon (Pd/C).
Substitution: The fluorine atoms on the phenyl ring can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.
Reduction: H2 gas with Pd/C catalyst, sodium borohydride (NaBH4).
Substitution: Sodium hydride (NaH) in THF, lithium diisopropylamide (LDA) in hexane.
Major Products Formed
Oxidation: Formation of difluorophenyl ketones or carboxylic acids.
Reduction: Formation of difluorophenyl alcohols or amines.
Substitution: Formation of various substituted phenyl derivatives.
Scientific Research Applications
2-(2,6-Difluorophenyl)pyrrolidine has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceuticals, particularly in the development of drugs targeting neurological disorders.
Materials Science: The compound is utilized in the design of novel materials with specific electronic and optical properties.
Biological Studies: It serves as a probe in studying enzyme interactions and receptor binding in biological systems.
Mechanism of Action
The mechanism of action of 2-(2,6-Difluorophenyl)pyrrolidine involves its interaction with specific molecular targets such as enzymes and receptors. The fluorine atoms enhance the compound’s binding affinity and selectivity towards these targets. The pyrrolidine ring provides structural stability and facilitates the compound’s entry into biological systems .
Comparison with Similar Compounds
2-(2,5-Difluorophenyl)pyrrolidine (CAS 886503-15-7)
2-(2-Fluorophenyl)pyrrolidine (CAS 2216-04-7)
- Structure : Single fluorine atom at the 2 position (ortho-substitution).
- Purity : 95% .
- Key Differences : The absence of a second fluorine atom lowers electronegativity, reducing dipole interactions. This derivative is less sterically hindered, making it suitable for catalytic applications in asymmetric synthesis .
2-(2,4-Difluorophenyl)pyrrolidine Hydrochloride (CAS 1189996-39-1)
- Structure : Fluorine atoms at 2 and 4 positions (para-substitution) with a hydrochloride salt.
- Purity : 95% .
- Key Differences : The para-substitution pattern creates a planar aromatic system, improving π-π stacking interactions in drug-receptor binding. The hydrochloride form enhances aqueous solubility, favoring its use in injectable formulations .
Hydrochloride Salts: Enhanced Solubility and Stability
This compound Hydrochloride (CAS 2135331-85-8)
2-(2,5-Difluorophenyl)pyrrolidine Hydrochloride (CAS 1197238-95-1)
- Key Differences : The meta-fluorine arrangement in the hydrochloride salt may reduce metabolic stability compared to the 2,6-difluoro analog, limiting its use in long-acting therapeutics .
Purity and Availability Trends
Application-Specific Comparisons
- Pharmaceuticals : The 2,6-difluoro substitution is favored in CNS drug candidates due to its balanced lipophilicity and metabolic stability . In contrast, the 2,4-difluoro hydrochloride derivative is used in antifungal agents .
- Agrochemicals : The 2,5-difluoro analog shows higher herbicidal activity but lower environmental persistence than the 2,6-difluoro compound .
Biological Activity
2-(2,6-Difluorophenyl)pyrrolidine is an organic compound characterized by a pyrrolidine ring substituted with a difluorophenyl group. Its unique structure suggests potential biological activity, particularly in pharmacological applications. This article reviews the biological activity of this compound, synthesizing findings from various studies and data sources.
- Molecular Formula : C10H10F2N
- Molecular Weight : Approximately 183.20 g/mol
- Structural Characteristics : The compound features a pyrrolidine ring with a 2,6-difluorophenyl substituent, which may influence its interaction with biological targets.
Synthesis and Stability
The synthesis of this compound typically involves several key steps, including reaction under inert conditions to maintain stability and purity. The compound is sensitive to light and should be stored in dark conditions to prevent degradation.
Interaction Studies
Initial investigations into the biological activity of this compound indicate possible interactions with neurotransmitter receptors or enzymes involved in neurotransmission. However, detailed mechanisms of action remain largely unexplored.
Pharmacological Potential
Research suggests that compounds similar to this compound may exhibit significant pharmacological effects. For instance, compounds with similar structural motifs have shown varying degrees of biological activity due to differences in their substituents or stereochemistry.
Comparative Analysis with Similar Compounds
A comparative analysis of compounds with structural similarities reveals insights into their biological activities:
| Compound Name | Molecular Formula | Similarity Index |
|---|---|---|
| 2-(2,4-Difluorophenyl)pyrrolidine hydrochloride | C10H11F2N·HCl | 0.93 |
| (R)-2-(2,5-Difluorophenyl)pyrrolidine | C10H11F2N | 0.92 |
| (S)-2-(2,5-Difluorophenyl)pyrrolidine hydrochloride | C10H11F2N·HCl | 0.91 |
This table illustrates how slight variations in chemical structure can impact biological activity and pharmacological profiles.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
